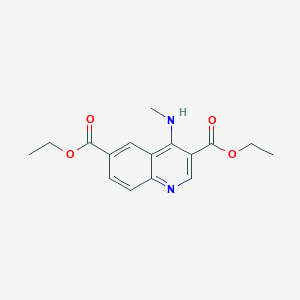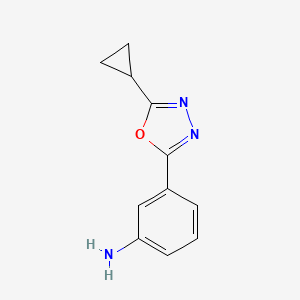
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Another method involves the use of Ugi four-component domino dicyclization strategy, which constructs the oxadiazole ring in one step under mild conditions .
Chemical Reactions Analysis
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, sodium acetate, and carboxylic acids . For example, the reaction of 3-formylchromone with aroylhydrazines, followed by the action of bromine in the presence of sodium acetate, leads to the formation of 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones . The major products formed from these reactions are typically substituted oxadiazoles and aniline derivatives.
Scientific Research Applications
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications. It is used in medicinal chemistry as a pharmacophore in the development of drugs for various therapeutic areas, including cancer therapy, antimicrobial agents, and treatment of age-related diseases . Additionally, it is utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The compound’s versatility makes it valuable in both academic research and industrial applications.
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to possess hydrogen bond acceptor properties, which allow it to interact with various biological targets . This interaction can lead to the inhibition of enzymes, modulation of receptor activity, or disruption of microbial cell walls, depending on the specific application .
Comparison with Similar Compounds
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)aniline can be compared with other oxadiazole derivatives, such as 2-(1,2,4-oxadiazol-5-yl)anilines and 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones . These compounds share similar structural features but differ in their substituents and specific applications. For example, 2-(1,2,4-oxadiazol-5-yl)anilines are used in the development of selective inhibitors for human carbonic anhydrase isoforms related to cancer therapy , while 3-(5-aryl-1,3,4-oxadiazol-2-yl)chromones are used in the synthesis of fluorescent dyes and sensors . The unique cyclopropyl group in this compound may confer distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C11H11N3O/c12-9-3-1-2-8(6-9)11-14-13-10(15-11)7-4-5-7/h1-3,6-7H,4-5,12H2 |
InChI Key |
VEVZKKGPHNERSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
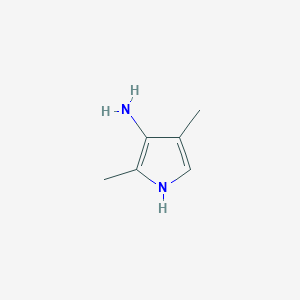
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
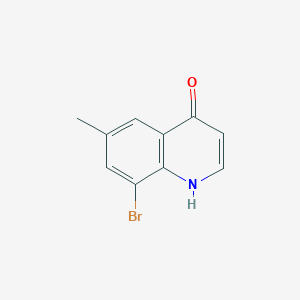

![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-chlorobenzene-1-sulfonamide](/img/structure/B12123993.png)
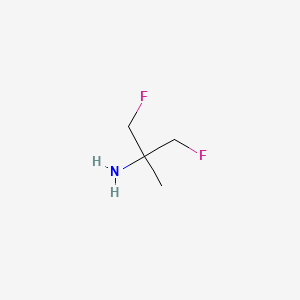
![Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-](/img/structure/B12123998.png)
amine](/img/structure/B12124004.png)


